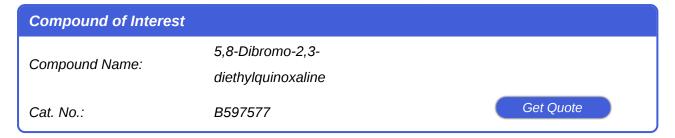


A Technical Guide to Dibromo-Quinoxaline Derivatives: Synthesis, Biological Activity, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, heterocyclic compounds composed of a benzene and pyrazine ring, have garnered significant attention in medicinal chemistry and materials science. Among these, dibromo-quinoxaline derivatives stand out as versatile building blocks and potent bioactive molecules. Their unique electronic properties and ability to participate in various chemical reactions make them valuable scaffolds for drug discovery and the development of novel organic electronic materials. This technical guide provides a comprehensive overview of dibromo-quinoxaline derivatives, focusing on their synthesis, biological activities, and applications, with a detailed presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows.

I. Synthesis of Dibromo-Quinoxaline Derivatives

The synthesis of dibromo-quinoxaline derivatives can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted ophenylenediamine with a 1,2-dicarbonyl compound.[1] For instance, 2,3-Bis(bromomethyl)quinoxaline derivatives can be synthesized by the condensation reaction of the corresponding o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione.[1]



Another versatile method is the catalyst-free oxidative cyclization of α -halo ketones (such as phenacyl bromides) with o-phenylenediamine.[2] This reaction can be carried out in water at elevated temperatures, offering a greener synthetic route.[2] Furthermore, N,N-dibromo-p-toluene sulfonamide (TsNBr2) can be utilized to generate α,α -dibromoketone intermediates in situ from alkynes, which then react with o-phenylenediamines to yield quinoxaline derivatives. [2][3]

The starting material, 6-bromo-2,3-dichloroquinoxaline, serves as a valuable precursor for a variety of derivatives.[4][5] It can be prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination.[4][5]

II. Biological Activities and Applications in Drug Development

Dibromo-quinoxaline derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of dibromo-quinoxaline derivatives.[6][7][8][9][10][11] These compounds have shown efficacy against various cancer cell lines, including prostate (PC-3), colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells.[9][10][11]

One notable example is a dibromo-substituted quinoxaline fragment that acts as a potent inhibitor of Apoptosis Signal-Regulated Kinase 1 (ASK1), with an IC50 value of 30.17 nM.[12] ASK1 is a key component of the JNK and p38 MAPK signaling pathways, which are involved in apoptosis, inflammation, and fibrosis.[12] Inhibition of ASK1 by this dibromo-quinoxaline derivative has shown potential for treating non-alcoholic fatty liver disease.[12]

Another target for quinoxaline-based anticancer agents is the Pim-1/2 kinases.[13] Certain 6-bromo-quinoxaline derivatives have been identified as potent submicromolar inhibitors of both Pim-1 and Pim-2, which are implicated in cell survival and proliferation.[13]

The mechanism of anticancer action can also involve the inhibition of other key enzymes like topoisomerase II.[10]



Antimicrobial Activity

Dibromo-quinoxaline derivatives have also been investigated for their antibacterial and antiviral properties.[5][14][15][16][17] The quinoxaline scaffold is a component of several natural antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Grampositive bacteria.[4][5] Synthetic derivatives have shown activity against a range of bacterial and fungal pathogens.[5][15][17] Furthermore, some quinoxaline derivatives have been explored as potential antiviral agents.[16]

III. Applications in Organic Electronics

The unique photophysical and electronic properties of dibromo-quinoxaline derivatives make them valuable materials in the field of organic electronics.[18][19][20] They are used as building blocks for the synthesis of conjugated polymers with applications in:

- Organic Light-Emitting Diodes (OLEDs): Fluorene-quinoxaline copolymers have been synthesized and used in OLEDs, demonstrating blue-green electroluminescence.[18][21]
- Organic Solar Cells (OSCs): Quinoxaline-based materials are explored as non-fullerene acceptors in OSCs due to their electron-accepting nature.[20]
- Organic Field-Effect Transistors (OFETs): The electron-transporting properties of quinoxaline derivatives make them suitable for use as n-type semiconductors in OFETs.[20]

The dibromo substitution allows for facile polymerization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of high-molecular-weight polymers with tailored electronic properties.[18]

IV. Quantitative Data on Dibromo-Quinoxaline Derivatives

The following tables summarize key quantitative data for various dibromo-quinoxaline derivatives from the literature.

Table 1: Anticancer Activity of Dibromo-Quinoxaline Derivatives



Compound ID	Target/Cell Line	IC50 Value	Reference
26e	ASK1	30.17 nM	[12]
Compound IV	PC-3 (Prostate Cancer)	2.11 μΜ	[10]
Compound III	PC-3 (Prostate Cancer)	4.11 μΜ	[10]
Compound 9	MCF-7 (Breast Cancer)	3.79 μg/mL	[11]
Compound 5	MCF-7 (Breast Cancer)	4.80 μg/mL	[11]
Compound 10	MCF-7 (Breast Cancer)	6.24 μg/mL	[11]
Compound 4	MCF-7 (Breast Cancer)	8.59 μg/mL	[11]
Compound 5c	Pim-1	Submicromolar	[13]
Compound 5e	Pim-1	Submicromolar	[13]
Compound 5c	Pim-2	Submicromolar	[13]
Compound 5e	Pim-2	Submicromolar	[13]
Compound 17	C6 (Glioblastoma)	50.0 μΜ	[6]
Compound 17	HT29 (Colon Cancer)	26.2 μΜ	[6]
Compound 17	HeLa (Cervical Cancer)	24.1 μΜ	[6]

Table 2: Photophysical and Polymer Properties of a Dibromo-Quinoxaline Derivative



Property	Value	Reference
Polymer (PFQ10) Molecular Weight	Up to 17.2 kDa	[18]
Polymer (PFQ10) Dispersity	1.3	[18]
Emission Maximum (PFQ10)	459 nm	[18]
Relative Fluorescence Quantum Yield (PFQ10)	0.37	[18]

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 5,8-dibromo-2,3-diphenylquinoxaline[22]

- Preparation of the Diamine Intermediate:
 - Dissolve 4,7-Dibromobenzo[c][1][4][12]thiadiazole (1.0 g, 3.4 mmol), CoCl₂·6H₂O (10 mg, 0.07 mmol), and sodium borohydride (686.2 mg, 18.13 mmol) in a mixture of ethanol (10 mL) and tetrahydrofuran (30 mL).
 - Stir the reaction mixture at room temperature for 24 hours.
 - Wash the reaction mixture with water and diethyl ether.
 - Collect the organic layer and concentrate it in vacuo to obtain the crude product.
- Condensation to form the Quinoxaline:
 - To the crude product from the previous step, add benzil (630 mg, 3 mmol) in a mixture of toluene (10 mL) and acetic acid (10 mL).
 - Heat the reaction mixture to 100°C and stir for another 12 hours.
 - After the reaction is complete, wash the mixture with water, brine solution, and dichloromethane.



- Concentrate the organic layer in vacuo.
- Recrystallize the crude product from ethanol to afford 5,8-dibromo-2,3-diphenylquinoxaline as a white solid (yield: 846.4 mg, 56.6%).

Synthesis of 2,3-Bis(bromomethyl)quinoxaline Derivatives[1]

- Prepare a solution of the corresponding o-phenylenediamine derivative.
- Add 1,4-dibromo-2,3-butanedione to the solution.
- The condensation reaction proceeds to form the 2,3-Bis(bromomethyl)quinoxaline derivative.
 (Note: The reference provides a general scheme without specific reagent quantities and conditions.)

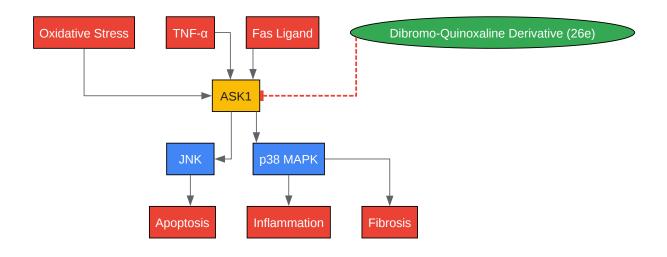
Catalyst-Free Synthesis of Quinoxalines from Phenacyl Bromide[2]

- Treat a solution of o-phenylenediamine with a substituted phenacyl bromide in water.
- Heat the reaction mixture to 80°C.
- The oxidative cyclization proceeds without the need for a catalyst to afford the desired quinoxaline derivative in moderate to high yield.

VI. Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are provided below using Graphviz.





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Caption: ASK1 Signaling Pathway Inhibition.



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Caption: Synthesis of a Dibromo-Quinoxaline.

This guide provides a foundational understanding of dibromo-quinoxaline derivatives for researchers and professionals in drug development and materials science. The versatility in synthesis, coupled with a broad range of biological activities and useful electronic properties, underscores the continued importance of this class of compounds in scientific research.



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